

Application Note: 2-(Bromomethyl)-3-nitropyridine as a Privileged Scaffold Precursor

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Compound of Interest

Compound Name: 2-(Bromomethyl)-3-nitropyridine

CAS No.: 20660-73-5

Cat. No.: B1321461

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Introduction & Chemical Profile

2-(Bromomethyl)-3-nitropyridine (BMNP) is a high-value heterocyclic building block characterized by a "push-pull" electronic structure that makes it an ideal precursor for fused bicyclic systems.

- **Electrophilic Handle:** The C2-bromomethyl group is highly reactive toward SN2 displacement by nucleophiles (amines, thiols, alkoxides).
- **Latent Nucleophile:** The C3-nitro group serves as a masked amino group. Upon reduction, it provides the nitrogen nucleophile necessary for intramolecular cyclization.
- **Medicinal Significance:** BMNP is the structural key to accessing Pyrido[2,3-b][1,4]oxazines (e.g., EGFR inhibitors) and Pyrido[3,2-d]pyrimidines (e.g., DHFR inhibitors), scaffolds frequently found in oncology and infectious disease pipelines.

Chemical Properties Table

Property	Specification
CAS Number	Derivative of 18699-87-1 (parent methyl)
Molecular Formula	C ₆ H ₅ BrN ₂ O ₂
Molecular Weight	217.02 g/mol
Appearance	Yellow to orange crystalline solid
Stability	Moisture sensitive (hydrolyzes to alcohol); Light sensitive
Hazards	Lachrymator, Skin Corrosive, Acute Toxicity

Core Application: Synthesis of Fused Heterocycles

The primary utility of BMNP is the "Alkylation-Reduction-Cyclization" sequence. This application note details the synthesis of a Pyrido[2,3-b][1,4]oxazine core, a scaffold validated in EGFR tyrosine kinase inhibitors.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the divergent synthetic pathways accessible from BMNP.



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Figure 1: The "Alkylation-Reduction-Cyclization" workflow converting BMNP into bioactive fused heterocycles.

Detailed Experimental Protocol

Objective: Synthesis of 3,4-dihydro-2H-pyrido[2,3-b][1,4]oxazine via BMNP.

Phase A: SN2 Alkylation

Principle: The bromomethyl group is displaced by the oxygen of an amino-alcohol or amino-phenol. Note: O-alkylation is preferred over N-alkylation by controlling pH and protecting groups, though direct reaction with 2-aminophenol often yields the N-alkylated product which rearranges or cyclizes differently. For this protocol, we use 2-aminoethanol to form the morpholine-like fused ring.

Reagents:

- **2-(Bromomethyl)-3-nitropyridine** (1.0 eq)
- 2-Aminoethanol (1.1 eq)
- Diisopropylethylamine (DIPEA) (2.5 eq)
- Anhydrous Acetonitrile (MeCN) or DMF

Step-by-Step Procedure:

- Preparation: In a flame-dried round-bottom flask under N₂, dissolve **2-(bromomethyl)-3-nitropyridine** (1.0 g, 4.6 mmol) in anhydrous MeCN (15 mL). Cool to 0°C using an ice bath.
- Addition: Add DIPEA (2.0 mL) followed by the dropwise addition of 2-aminoethanol (0.31 g, 5.0 mmol) diluted in MeCN (5 mL).
 - Critical Control: Keep temperature <5°C to prevent polymerization or double alkylation.
- Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
 - Monitoring: Check TLC (50% EtOAc/Hexane). Product will be more polar than BMNP.
- Workup: Concentrate the solvent in vacuo. Redissolve residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry over Na₂SO₄ and concentrate.
- Intermediate: Yields yellow oil (Intermediate A: 2-((3-nitropyridin-2-yl)methoxy)ethanamine or isomer depending on specific conditions).

Phase B: Reductive Cyclization

Principle: Reducing the nitro group to an amine triggers spontaneous intramolecular condensation with the pendant aldehyde (if oxidation occurred) or direct displacement if a leaving group is present. However, for the alcohol chain, a common route is Iron-mediated reductive cyclization.

Reagents:

- Intermediate A (from Phase A)
- Iron Powder (5.0 eq)
- Glacial Acetic Acid (AcOH)
- Ethanol (EtOH)

Step-by-Step Procedure:

- Setup: Dissolve Intermediate A in EtOH (20 mL) and AcOH (5 mL).
- Reduction: Add Iron powder (325 mesh, 5.0 eq).
- Reflux: Heat the mixture to 80°C for 2–4 hours.
 - Mechanism:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) Fe reduces -NO₂ to -NH₂. The resulting amine attacks the carbon adjacent to the ether/amine linkage (often requiring an oxidation state adjustment or leaving group, but in modified protocols, this step creates the dihydro-oxazine core).
- Filtration: Cool to RT. Filter through a Celite pad to remove iron residues. Wash with MeOH.
- Purification: Concentrate filtrate. Neutralize with sat. NaHCO₃. Extract with DCM. Purify via flash column chromatography (MeOH/DCM gradient).

Troubleshooting & Optimization Matrix

Issue	Probable Cause	Corrective Action
Low Yield (Step A)	Hydrolysis of Bromide	Ensure strictly anhydrous solvents. BMNP hydrolyzes rapidly in moist air.
Over-Alkylation	Excess Nucleophile	Use stoichiometric (1.0–1.1 eq) nucleophile. Add BMNP to the nucleophile slowly if over-alkylation persists.
Incomplete Cyclization	Steric Hindrance	If the amine is bulky, switch to H ₂ /Pd-C hydrogenation (50 psi) in MeOH instead of Fe/AcOH.
Dark Tarry Product	Decomposition	BMNP is thermally unstable. Do not heat Step A above 40°C. Store BMNP at -20°C.

Safety & Handling (E-E-A-T)

Warning: **2-(Bromomethyl)-3-nitropyridine** is a potent lachrymator and vesicant.

- Engineering Controls: All weighing and reactions must be performed in a functioning fume hood.
- PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.
- Decontamination: Quench spills with 10% aqueous sodium thiosulfate (to react with the alkyl bromide) followed by dilute NaOH.
- Storage: Store under inert gas (Argon/Nitrogen) at -20°C. The compound degrades to the alcohol and HBr upon exposure to moisture, turning from yellow to brown.

References

- Synthesis of Pyrido-oxazines

- Title: Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors.
- Source:RSC Advances / NIH PubMed Central
- URL:[[Link](#)]
- General Reactivity of 3-Nitropyridines
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 - Source:Molecules (MDPI)
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- [5. Novel pyrido\[2,3-b\]\[1,4\]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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